DGAT-1 inhibitor 2

Vue d'ensemble

Description

DGAT-1 inhibitor 2 is a potent inhibitor of DGAT-1, an enzyme that plays a crucial role in triglyceride biosynthetic pathways . This makes it an attractive therapeutic target for obesity . DGAT-1 inhibitor 2 is primarily used for Protease Inhibitors applications . It is also considered an anti-obesity agent .

Molecular Structure Analysis

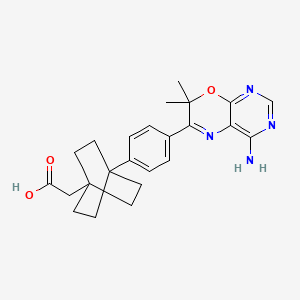

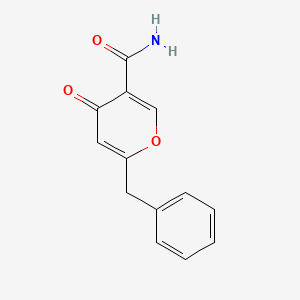

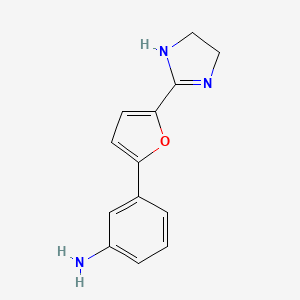

DGAT-1 inhibitor 2 has a molecular weight of 420.50 . Its empirical formula is C24H28N4O3 . The 3D chemical structures of DGAT-1 inhibitors have been carefully analyzed by established 3D-QSAR models .Chemical Reactions Analysis

DGAT-1 inhibitor 2 acts on the acyl-CoA binding site of DGAT-1 and inhibits DGAT1-mediated triacylglycerol formation in cells . It’s also known that DGAT1 plays a crucial role in triglyceride biosynthetic pathways .Physical And Chemical Properties Analysis

DGAT-1 inhibitor 2 is a solid substance with a light yellow color . It has a solubility of 25 mg/mL in DMSO . It’s recommended to store the powder at -20°C for up to 3 years .Applications De Recherche Scientifique

Discovery and Characterization

DGAT-1 (Acyl-CoA:diacylglycerol acyltransferase-1) plays a crucial role in the biosynthesis of triglycerides. Studies have shown that DGAT-1 knockout mice are resistant to diet-induced obesity and exhibit increased insulin sensitivity. This highlights DGAT-1 as a potential target for obesity and type II diabetes treatment. The discovery of PF-04620110, a potent and selective DGAT-1 inhibitor, demonstrates in vivo DGAT-1 inhibition through the reduction of plasma triglyceride levels in rodents. This inhibitor has been advanced to human clinical studies due to its pharmacological profile (Dow et al., 2011).

Pharmacophore Elements

Further research into DGAT-1 inhibitors led to the identification of compounds with improved permeability, which could potentially enhance distribution and efficacy. For example, replacing the acid moiety in a known DGAT-1 inhibitor with an oxadiazole led to improved passive permeability without compromising the pharmacodynamic profile (Dow et al., 2013).

Potential for Treating Metabolic Disorders

The use of DGAT-1 inhibitors as anti-obesity and anti-diabetic agents has gained significant attention. Since 2008, advancements in understanding DGAT-1's role in diabetes and obesity have been made, with preclinical models suggesting that these inhibitors could be effective in treating these conditions. The leading compound, LCQ-908, has entered phase II clinical trials (Birch et al., 2010).

Mécanisme D'action

DGAT-1 inhibitor 2 targets the DGAT-1 enzyme, which catalyzes the final step in triglyceride synthesis . By inhibiting this enzyme, it can effectively reduce serum triglycerides, free fatty acid concentrations, and total cholesterol . This makes it a potential therapeutic strategy for treating obesity and related metabolic disorders .

Propriétés

IUPAC Name |

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPKUACRBMPJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583287 | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942999-61-3 | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)

![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)

![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)

![(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)

![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)